molecular formula C14H20N2O4S B5207954 N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide

N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide

Cat. No. B5207954
M. Wt: 312.39 g/mol
InChI Key: FAYSONOVWVAABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide, also known as CSPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSPB is a white crystalline powder that is soluble in organic solvents and is known for its unique properties that make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to inhibit the activity of certain receptors in the central nervous system, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to have a variety of biochemical and physiological effects on the body. In addition to its analgesic and anti-inflammatory effects, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to reduce fever, lower blood pressure, and inhibit platelet aggregation. It has also been shown to have a significant effect on the central nervous system, including increasing the release of dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide in lab experiments is its potency and specificity. N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to exhibit potent effects on a variety of biological systems, making it a valuable tool for investigating the mechanisms of various diseases and disorders. Additionally, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide is relatively easy to synthesize and is readily available for use in lab experiments.
However, one limitation of using N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide in lab experiments is its potential toxicity. While N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to be relatively safe in animal studies, its long-term effects on human health are not fully understood. Additionally, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide may interact with other drugs and compounds, potentially leading to adverse effects.

Future Directions

There are many potential future directions for the study of N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide. One area of research that shows promise is the development of new pain medications based on the structure of N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide. Additionally, further investigation into the potential use of N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide in the treatment of neurological disorders and cancer is warranted.
Another area of research that could be explored is the development of new synthetic methods for the production of N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide, potentially leading to more efficient and cost-effective production of the compound. Finally, further studies are needed to fully understand the mechanism of action of N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide and its potential interactions with other drugs and compounds.

Synthesis Methods

N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzoyl chloride with cyclopentylamine, followed by reduction of the nitro group to an amine group. Another method involves the reaction of 2-methoxy-5-nitrobenzoic acid with cyclopentylamine, followed by conversion of the nitro group to an amine group.

Scientific Research Applications

N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications.
In neuroscience, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to have a significant effect on the central nervous system, particularly on the dopamine and serotonin systems. This has led to its investigation as a potential treatment for various neurological disorders, including Parkinson's disease and depression.
In cancer research, N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-cyclopentyl-2-methoxy-5-(methylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-15-21(18,19)11-7-8-13(20-2)12(9-11)14(17)16-10-5-3-4-6-10/h7-10,15H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYSONOVWVAABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-methoxy-5-(methylsulfamoyl)benzamide

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